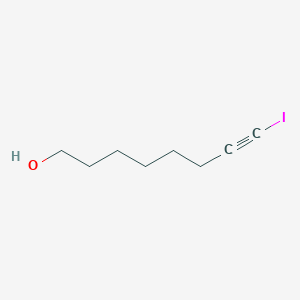

8-Iodooct-7-yn-1-ol

Beschreibung

BenchChem offers high-quality 8-Iodooct-7-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Iodooct-7-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-iodooct-7-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO/c9-7-5-3-1-2-4-6-8-10/h10H,1-4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXKKINDUGWRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC#CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Iodooct-7-yn-1-ol from a Terminal Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 8-iodooct-7-yn-1-ol, a valuable building block in organic synthesis, particularly for the introduction of an eight-carbon chain with terminal iodoalkyne and primary alcohol functionalities. The synthesis involves a two-step process commencing with the isomerization of a commercially available internal alkyne to the desired terminal alkyne, followed by a highly efficient iodination.

Synthetic Strategy Overview

The synthesis of 8-iodooct-7-yn-1-ol is achieved through the following two key transformations:

-

"Alkyne-Zipper" Reaction: Isomerization of 2-octyn-1-ol to the terminal alkyne, oct-7-yn-1-ol.

-

Terminal Alkyne Iodination: Direct iodination of oct-7-yn-1-ol to yield the final product, 8-iodooct-7-yn-1-ol.

This approach is advantageous due to the ready availability of the starting material and the high yields associated with each step.

Experimental Protocols

Step 1: Synthesis of Oct-7-yn-1-ol

This procedure details the "Alkyne-Zipper" reaction to isomerize an internal alkyne to a terminal alkyne.

Reaction:

Materials:

-

2-Octyn-1-ol

-

Sodium hydride (NaH), 50 wt% in mineral oil

-

1,3-Propanediamine

-

Hexane, dry

-

Methanol

-

Water

-

Chloroform

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A solution of 1,3-propanediamine (51.5 mmol, 6.5 eq.) in dry hexane is prepared in a flame-dried flask under an inert atmosphere.

-

Sodium hydride (41.2 mmol, 5.2 eq., 50 wt% in mineral oil) is carefully added to the solution at 60 °C and the mixture is stirred for 10 minutes.

-

The reaction mixture is then cooled to 0 °C.

-

A solution of 2-octyn-1-ol (7.92 mmol) in dry hexane is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is quenched by the slow addition of methanol, followed by water.

-

The aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with water and dried over anhydrous Na2SO4.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford oct-7-yn-1-ol.

Step 2: Synthesis of 8-Iodooct-7-yn-1-ol

This protocol describes the iodination of the terminal alkyne, oct-7-yn-1-ol. This method is adapted from a general procedure for the iodination of ω-hydroxy acetylenes.

Reaction:

Caption: Synthetic pathway for 8-iodooct-7-yn-1-ol.

Spectroscopic Analysis of 8-Iodooct-7-yn-1-ol: A Technical Guide

This technical guide provides a detailed overview of the predicted spectroscopic data for the bifunctional molecule 8-Iodooct-7-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound. It also includes generalized experimental protocols for acquiring such data and a visual workflow of the analytical process.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 8-Iodooct-7-yn-1-ol. These values are derived from computational models and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH (H-1) |

| ~2.20 | Triplet | 2H | -CH₂-C≡ (H-6) |

| ~1.57 | Multiplet | 4H | -CH₂- (H-2, H-5) |

| ~1.38 | Multiplet | 4H | -CH₂- (H-3, H-4) |

| ~1.8 (variable) | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~93.0 | -C≡I |

| ~62.5 | -CH₂-OH (C-1) |

| ~32.5 | -CH₂- (C-2) |

| ~28.8 | -CH₂- (C-4 or C-5) |

| ~28.5 | -CH₂- (C-4 or C-5) |

| ~25.2 | -CH₂- (C-3) |

| ~19.5 | -CH₂-C≡ (C-6) |

| ~-5.0 | ≡C-I |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2930-2850 | Strong | C-H stretch (aliphatic) |

| ~2185 | Weak-Medium | C≡C stretch (internal alkyne) |

| 1465 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

| m/z Ratio | Proposed Fragment |

| 252 | [M]⁺ (Molecular Ion) |

| 234 | [M - H₂O]⁺ |

| 125 | [M - I]⁺ |

| 107 | [M - I - H₂O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-Iodooct-7-yn-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid film): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Obtain a background spectrum of the salt plates or the solvent.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition:

-

EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

-

ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to gas-phase ions that are directed into the mass analyzer.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Chemical properties and reactivity of iodoalkynes

An In-depth Technical Guide to the Chemical Properties and Reactivity of Iodoalkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoalkynes, organic compounds containing a carbon-carbon triple bond directly attached to an iodine atom (C≡C-I), have emerged as exceptionally versatile and highly reactive intermediates in modern organic synthesis. Their unique electronic properties, stemming from the polarizable carbon-iodine bond and the electron-rich alkyne system, enable a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of iodoalkynes, with a focus on their application in forming complex molecular architectures relevant to materials science and drug development. Their utility in transition metal-catalyzed cross-coupling and cycloaddition reactions makes them indispensable building blocks for creating carbon-carbon and carbon-heteroatom bonds with precision and efficiency.[1][2]

Chemical Properties and Stability

The reactivity of iodoalkynes is governed by the properties of the C(sp)-I bond. The sp-hybridized carbon is more electronegative than its sp2 and sp3 counterparts, leading to a polar covalent bond. The iodine atom, being a large and polarizable "soft" Lewis acid, can engage in halogen bonding and is susceptible to nucleophilic attack.

2.1 Spectroscopic Properties

A notable characteristic of iodoalkynes is the sensitivity of their α-carbon's ¹³C NMR chemical shift to the solvent environment. In Lewis-basic solvents, the α-carbon resonance shifts significantly downfield (to a higher ppm value).[3] This phenomenon is attributed to a specific acid-base interaction between the electrophilic iodine atom and the Lewis-basic solvent molecules.[3] This solvent-dependent shift can be a useful diagnostic tool for probing the electronic environment of the iodoalkyne.

2.2 Stability and Handling

While many iodoalkynes can be isolated and stored, they are generally considered reactive intermediates that require careful handling.[4] Some products have been reported to be stable for several months when stored at 4°C.

Key stability considerations include:

-

Base Sensitivity: Strong bases can induce rapid decomposition or polymerization.

-

Catalyst Residues: Residual transition metals, particularly copper salts from their synthesis or subsequent reactions, can catalyze reductive dehalogenation, converting the iodoalkyne back to the terminal alkyne.

-

Light and Air: Prolonged exposure to light and air can lead to degradation. Storage in a cool, dark place under an inert atmosphere is recommended.

-

Thermal Stability: While generally stable at room temperature, some iodoalkynes can be thermally labile.

A mild aqueous workup, for instance with saturated ammonium chloride (NH₄Cl) to complex residual copper, is often recommended.

Synthesis of Iodoalkynes

The most common and direct method for synthesizing iodoalkynes is the iodination of terminal alkynes. A variety of reagents and conditions have been developed to achieve this transformation with high efficiency and chemoselectivity.

Caption: General workflow for the synthesis and handling of iodoalkynes.

Several efficient methods are summarized below:

| Reagent System | Catalyst/Additive | Solvent | Temp. | Typical Yields | Ref. |

| N-Iodosuccinimide (NIS) | γ-Al₂O₃ | Dichloromethane | RT | Good to Excellent (>90%) | |

| N-Iodosuccinimide (NIS) | Acetic Acid | Dichloromethane | RT | Very Good | |

| N-Iodomorpholine | Copper(I) Iodide (CuI) | Tetrahydrofuran (THF) | RT | Good to Excellent | |

| Potassium Iodide (KI) | (Diacetoxyiodo)benzene, CuI | Acetonitrile | RT | Good to Excellent | |

| Tetrabutylammonium Iodide (TBAI) | (Diacetoxyiodo)benzene (PIDA) | Acetonitrile | RT | High |

Reactivity and Key Transformations

Iodoalkynes are prized for their ability to participate in a wide range of coupling and cycloaddition reactions, serving as powerful synthons for constructing complex molecular frameworks.

Cross-Coupling Reactions

4.1.1 Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a classic and highly reliable method for synthesizing unsymmetrical 1,3-diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. This reaction proceeds selectively to form the cross-coupled product, avoiding the homocoupling often seen in Glaser couplings.

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.

4.1.2 Inverse Sonogashira Coupling

While the traditional Sonogashira reaction couples a terminal alkyne with an aryl/vinyl halide, the "inverse" Sonogashira coupling utilizes a haloalkyne as the electrophilic partner to couple with various nucleophiles. A groundbreaking development in this area is the visible-light-induced, transition-metal- and photocatalyst-free inverse Sonogashira reaction. Mechanistic studies suggest that the iodoalkyne is directly activated by visible light to an excited state, which then behaves as an "alkynyl radical synthetic equivalent" to react with C(sp²)-H bonds.

Caption: Proposed mechanism for the photoinduced inverse Sonogashira coupling.

Cycloaddition Reactions

4.2.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Iodoalkynes exhibit exceptional reactivity in the copper(I)-catalyzed cycloaddition with organic azides, a cornerstone reaction of "click chemistry". Unlike terminal alkynes which yield 1,4-disubstituted triazoles, iodoalkynes react to form 1,4,5-trisubstituted-5-iodo-1,2,3-triazoles. Their reactivity can even surpass that of terminal alkynes, proceeding rapidly at room temperature with low catalyst loading. The resulting 5-iodotriazole is a versatile intermediate, amenable to further functionalization through cross-coupling reactions at the C-I bond.

Caption: Proposed mechanism for the CuAAC reaction with iodoalkynes.

Applications in Drug Development and Chemical Biology

The unique reactivity of iodoalkynes makes them highly valuable in the synthesis of pharmaceuticals and chemical probes. Their ability to undergo sequential, orthogonal reactions (e.g., cycloaddition followed by cross-coupling) allows for the rapid construction of molecular complexity from a single building block.

-

Scaffold Synthesis: Iodoalkynes are key precursors for generating diverse heterocyclic and poly-unsaturated systems found in many biologically active natural products and synthetic drugs.

-

Click Chemistry and Bioconjugation: The high efficiency and biocompatible conditions of the azide-iodoalkyne cycloaddition make it suitable for labeling and conjugating complex biomolecules.

-

Chemical Probes: Iodoacetamide-alkyne probes, which contain a related reactive motif, are used for quantitative cysteine-reactivity profiling in proteomics to study post-translational modifications and identify drug targets.

Caption: Logical relationships showing the synthetic utility of iodoalkynes.

Quantitative Data Summary

Table 1: Solvent Effects on ¹³C NMR Chemical Shift of α-Carbon in 1-Iodo-1-hexyne (Data adapted from Taylor, W. K. et al., 2004)

| Solvent | δ (ppm) |

| Hexanes | -7.9 |

| Carbon Tetrachloride | -6.2 |

| Benzene | -3.7 |

| Chloroform (CDCl₃) | -2.8 |

| Diethyl Ether | -0.1 |

| Tetrahydrofuran (THF) | +1.7 |

| Acetonitrile | +2.2 |

| Pyridine | +5.7 |

| DMSO | +6.2 |

| N-Methylimidazole | +7.2 |

Table 2: Representative Yields for Cu(I)-Catalyzed Azide-Iodoalkyne Cycloaddition (Data adapted from Fokin, V.V. et al., 2007)

| Azide Substrate | Iodoalkyne Substrate | Catalyst System | Solvent | Time | Yield (%) |

| Benzyl azide | 1-Iodo-phenylacetylene | CuI (5 mol%), TTTA (5 mol%) | THF | 2 h | 95 |

| 1-Azido-4-nitrobenzene | 1-Iodo-phenylacetylene | CuI (5 mol%), TTTA (5 mol%) | THF | 2 h | 92 |

| 1-Azidododecane | 1-Iodooct-1-yne | CuI (5 mol%), TTTA (5 mol%) | THF | 2 h | 98 |

Experimental Protocols

7.1 Protocol: Synthesis of 1-Iodo-phenylacetylene (Adapted from Hein, J. E. et al., 2008)

-

Materials: Phenylacetylene, Copper(I) iodide (CuI), N-iodomorpholine, Tetrahydrofuran (THF, anhydrous), Activated neutral alumina.

-

Procedure:

-

Dissolve phenylacetylene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Add CuI (0.05 eq, 5 mol%).

-

In a separate flask, dissolve N-iodomorpholine (1.1 eq) in anhydrous THF.

-

Add the N-iodomorpholine solution to the phenylacetylene solution.

-

Stir the reaction mixture at room temperature for 45-60 minutes. Monitor reaction progress by Thin-Layer Chromatography (TLC). A fine white precipitate may form.

-

Upon completion, pour the suspension onto a pad of activated neutral alumina and collect the filtrate under vacuum.

-

Wash the alumina pad with a small amount of THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, which can be used directly or purified further by column chromatography if necessary.

-

7.2 Protocol: Copper-Catalyzed Cycloaddition of an Azide and a 1-Iodoalkyne (Adapted from Hein, J. E. et al., 2008)

-

Materials: 1-Iodoalkyne, Azide, Copper(I) iodide (CuI), Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA), Tetrahydrofuran (THF, anhydrous), 10% NH₄OH solution.

-

Procedure:

-

In a flask under an inert atmosphere, stir CuI (0.05 eq) and TTTA (0.05 eq) in anhydrous THF at room temperature for ~20 minutes until a homogeneous solution is obtained.

-

In a separate vial, dissolve the 1-iodoalkyne (1.0 eq) and the azide (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the substrate solution in a single portion to the catalyst solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC).

-

Quench the reaction by adding a small volume of 10% aqueous NH₄OH solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 5-iodotriazole product.

-

Conclusion

Iodoalkynes are powerful and versatile reagents whose unique chemical properties have secured them a central role in modern synthetic chemistry. Their high reactivity in a range of selective cross-coupling and cycloaddition reactions provides efficient pathways to complex molecular structures, including unsymmetrical diynes and highly substituted triazoles. The continued development of novel transformations, such as metal-free, photoinduced couplings, further expands their synthetic utility. For researchers in materials science and drug discovery, a thorough understanding of the synthesis, handling, and reactivity of iodoalkynes is essential for leveraging these potent building blocks to their full potential.

References

A Technical Guide to the Stability and Storage of 8-Iodooct-7-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: 7-Octyn-1-ol

To establish a baseline for the stability and handling of 8-Iodooct-7-yn-1-ol, it is essential to first understand the properties of its precursor, 7-Octyn-1-ol.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 7-Octyn-1-ol.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 126.20 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 110-112 °C at 15 mmHg | --INVALID-LINK-- |

| Density | 0.889 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.4520 to 1.4560 | --INVALID-LINK-- |

| Flash Point | 116 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in Chloroform and Methanol | --INVALID-LINK-- |

Reported Storage Conditions for 7-Octyn-1-ol

Various suppliers recommend a range of storage conditions for 7-Octyn-1-ol, which are summarized below.

| Storage Condition | Source |

| Room Temperature | --INVALID-LINK--, --INVALID-LINK-- |

| Keep in a dark place, sealed in dry, Room Temperature | --INVALID-LINK-- |

| 4°C, stored under nitrogen | --INVALID-LINK-- |

| +4°C | --INVALID-LINK-- |

Stability and Recommended Storage for 8-Iodooct-7-yn-1-ol

The introduction of an iodine atom to the terminal alkyne significantly alters the molecule's reactivity and stability. 1-Iodoalkynes are generally more sensitive than their terminal alkyne counterparts.

General Stability of 1-Iodoalkynes

1-Iodoalkynes are known to be sensitive to a variety of conditions that can lead to degradation:

-

Heat and Light: Exposure to elevated temperatures and UV light can promote decomposition.

-

Mechanical Stress: Some haloalkynes are sensitive to shock and friction, although this is less common for simple iodoalkynes.[1]

-

Strong Bases: Can induce rapid decomposition or polymerization.[1]

-

Acids: Strongly acidic conditions can also lead to degradation.[2]

-

Residual Catalysts: Traces of transition metals, especially copper salts from the synthesis, can catalyze reductive dehalogenation.[2]

Despite their reactivity, some studies have shown that 1-iodoalkynes can be stable for several months when stored at 4°C in a refrigerator.[3]

Recommended Storage and Handling for 8-Iodooct-7-yn-1-ol

Based on the general properties of 1-iodoalkynes, the following conditions are recommended for the storage and handling of 8-Iodooct-7-yn-1-ol.

| Parameter | Recommendation | Rationale |

| Temperature | 4°C or lower | To minimize thermal decomposition. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent reactions with atmospheric oxygen and moisture. |

| Light | Store in an amber vial or in the dark | To prevent light-induced degradation. |

| Container | Tightly sealed container | To prevent exposure to air and moisture. |

| Handling | Perform work on a small scale initially (<0.5 g) and avoid mechanical stress. | To assess stability and minimize risks. |

Incompatible Materials

To prevent violent reactions and decomposition, 8-Iodooct-7-yn-1-ol should be stored separately from the following materials.

| Material Class | Examples |

| Strong Bases | Sodium hydroxide, potassium tert-butoxide |

| Strong Oxidizing Agents | Peroxides, nitrates |

| Reducing Agents | Hydrides |

| Transition Metals | Copper, Palladium salts |

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 8-Iodooct-7-yn-1-ol under improper storage or handling conditions.

References

8-Iodooct-7-yn-1-ol: A Versatile Synthon for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Iodooct-7-yn-1-ol, a bifunctional building block with significant potential in organic synthesis. While direct literature on this specific molecule is limited, its synthesis and reactivity can be confidently extrapolated from established methodologies for the preparation and application of 1-iodoalkynes. This document details a proposed synthesis of 8-Iodooct-7-yn-1-ol from its terminal alkyne precursor, 7-Octyn-1-ol, and explores its utility as a synthon, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The information presented herein is intended to enable researchers to effectively incorporate this versatile intermediate into their synthetic strategies for the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Synthesis of 8-Iodooct-7-yn-1-ol

The most direct and efficient method for the synthesis of 8-Iodooct-7-yn-1-ol is the iodination of the commercially available terminal alkyne, 7-Octyn-1-ol. Several methods exist for the iodination of terminal alkynes, with many offering high yields and tolerance to various functional groups, including the primary alcohol present in the starting material.[1][2][3] A particularly mild and effective method involves the use of N-Iodosuccinimide (NIS) as the iodine source, catalyzed by a weak inorganic base such as potassium carbonate.[1][4]

Proposed Experimental Protocol: Iodination of 7-Octyn-1-ol

This protocol is adapted from a general procedure for the efficient 1-iodination of terminal alkynes using N-Iodosuccinimide (NIS) and potassium carbonate (K₂CO₃) as a catalyst.

Reaction Scheme:

Figure 1: Synthesis of 8-Iodooct-7-yn-1-ol.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 7-Octyn-1-ol | 126.20 | 2.0 | 1.0 | 252.4 mg (0.29 mL) |

| N-Iodosuccinimide (NIS) | 224.98 | 2.2 | 1.1 | 495.0 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.06 | 0.03 | 8.3 mg |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.06 | 0.03 | 19.3 mg |

| Methanol (CH₃OH) | - | - | - | 10 mL |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 7-Octyn-1-ol (2.0 mmol, 1.0 eq.), N-Iodosuccinimide (2.2 mmol, 1.1 eq.), potassium carbonate (0.06 mmol, 0.03 eq.), and tetrabutylammonium bromide (0.06 mmol, 0.03 eq.).

-

Add methanol (10 mL) to the flask.

-

Stir the reaction mixture at 40 °C for 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Resuspend the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 8-Iodooct-7-yn-1-ol.

Expected Yield: Based on similar reactions, the expected yield is high, typically in the range of 90-99%.

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties of 8-Iodooct-7-yn-1-ol

| Property | Predicted Value |

| Molecular Formula | C₈H₁₃IO |

| Molecular Weight | 252.09 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Expected to be higher than 7-Octyn-1-ol |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF) |

Predicted NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra are crucial for the characterization of 8-Iodooct-7-yn-1-ol. The predicted chemical shifts are based on the analysis of similar structures and the known effects of iodine on alkynyl protons and carbons.

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~2.20 | t | 2H | -CH₂-C≡C-I |

| ~1.55-1.65 | m | 4H | -CH₂-CH₂- and -CH₂-CH₂OH |

| ~1.35-1.45 | m | 4H | -(CH₂)₂- |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~93 | -C≡C-I |

| ~62 | -CH₂-OH |

| ~32 | -CH₂-CH₂OH |

| ~28 | -(CH₂)₂- |

| ~25 | -(CH₂)₂- |

| ~19 | -CH₂-C≡C-I |

| ~-5 to 10 | -C≡C-I |

8-Iodooct-7-yn-1-ol as a Synthon in Organic Synthesis

8-Iodooct-7-yn-1-ol is a valuable synthon due to the presence of two reactive functional groups: a terminal iodoalkyne and a primary alcohol. The iodoalkyne moiety is particularly useful for carbon-carbon bond formation through cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne (or in this case, a 1-iodoalkyne) and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. 8-Iodooct-7-yn-1-ol is an excellent substrate for Sonogashira couplings, allowing for the introduction of an eight-carbon chain with a terminal hydroxyl group onto an aromatic or vinylic core.

This protocol describes a typical Sonogashira coupling reaction.

Reaction Scheme:

Figure 2: Sonogashira coupling of 8-Iodooct-7-yn-1-ol.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 8-Iodooct-7-yn-1-ol | 252.09 | 1.0 | 1.0 | 252.1 mg |

| Aryl Iodide (e.g., Iodobenzene) | 204.01 | 1.1 | 1.1 | 224.4 mg |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.05 | 0.05 | 35.1 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.025 | 0.025 | 4.8 mg |

| Triethylamine (Et₃N) | 101.19 | 7.0 | 7.0 | 0.97 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 10 mL |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 8-Iodooct-7-yn-1-ol (1.0 mmol, 1.0 eq.), the aryl iodide (1.1 mmol, 1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 0.05 eq.), and copper(I) iodide (0.025 mmol, 0.025 eq.).

-

Add anhydrous tetrahydrofuran (10 mL) to dissolve the solids.

-

To the stirred solution, add triethylamine (7.0 mmol, 7.0 eq.).

-

Stir the reaction mixture at room temperature for 3-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Sonogashira couplings of this type typically proceed with good to excellent yields, often exceeding 80%.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the starting material to the final coupled product, highlighting the central role of 8-Iodooct-7-yn-1-ol as a key intermediate.

Figure 3: Overall synthetic workflow.

Conclusion

8-Iodooct-7-yn-1-ol represents a highly useful and versatile, though not widely documented, synthon in organic synthesis. Its straightforward preparation from 7-Octyn-1-ol and the reactivity of its iodoalkyne moiety, particularly in robust and high-yielding Sonogashira cross-coupling reactions, make it an attractive building block for the synthesis of complex molecules. The terminal hydroxyl group offers a handle for further functionalization, enhancing its utility in the development of new pharmaceuticals and advanced materials. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and utilize 8-Iodooct-7-yn-1-ol in their synthetic endeavors.

References

Protecting Group Strategies for the Hydroxyl Group of 8-Iodooct-7-yn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodooct-7-yn-1-ol is a valuable bifunctional synthetic building block, featuring a terminal iodoalkyne and a primary hydroxyl group. The presence of these two reactive moieties necessitates a carefully planned protecting group strategy to achieve selective transformations at either end of the molecule. This technical guide provides an in-depth overview of common protecting group strategies for the hydroxyl group of 8-Iodooct-7-yn-1-ol, with a focus on silyl ethers. This document outlines experimental protocols, quantitative data, and logical workflows to aid researchers in selecting and implementing the most suitable protection and deprotection methods for their specific synthetic needs.

The acidic proton of the hydroxyl group can interfere with many common organic reactions, such as those involving organometallic reagents (e.g., Grignard or organolithium reagents) or strong bases.[1] Furthermore, the hydroxyl group itself can undergo unwanted side reactions. Therefore, temporary protection of the hydroxyl group is a critical step in many synthetic routes involving 8-Iodooct-7-yn-1-ol.

Comparison of Common Silyl Ether Protecting Groups

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, stability under a broad range of reaction conditions, and mild removal.[2] The stability and reactivity of silyl ethers are primarily influenced by the steric bulk of the substituents on the silicon atom. The most common silyl ethers for protecting primary alcohols are tert-butyldimethylsilyl (TBS), triethylsilyl (TES), and triisopropylsilyl (TIPS).

| Protecting Group | Silylating Agent | Common Abbreviation | Key Characteristics |

| tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBSCl) | TBS or TBDMS | A versatile and robust protecting group, stable to a wide range of non-acidic reagents. It is the most commonly used silyl ether. |

| Triethylsilyl | Triethylsilyl chloride (TESCl) | TES | Less sterically hindered than TBS, making it easier to introduce and remove. It is more labile to acidic conditions than TBS.[3] |

| Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) | TIPS | The most sterically hindered of the three, offering the highest stability to both acidic and basic conditions. Its bulk can sometimes hinder reactions at adjacent centers. |

Relative Stability of Silyl Ethers:

The choice of silyl ether often depends on the required stability throughout a synthetic sequence. The relative stability of common silyl ethers under acidic and basic conditions is generally as follows:

For many applications involving 8-Iodooct-7-yn-1-ol, the TBS group offers an excellent balance of stability and ease of removal. The iodoalkyne functionality is generally stable to the conditions required for both the protection and deprotection of silyl ethers.

Experimental Protocols

The following sections provide detailed experimental protocols for the protection of a primary alcohol, such as 8-Iodooct-7-yn-1-ol, with TBS, TES, and TIPS groups, as well as their subsequent deprotection.

Protection of 8-Iodooct-7-yn-1-ol

The general procedure for the silylation of a primary alcohol involves the reaction of the alcohol with a silyl chloride in the presence of a base.

Workflow for Silyl Ether Protection of 8-Iodooct-7-yn-1-ol:

Caption: General workflow for the silyl ether protection of a primary alcohol.

3.1.1 tert-Butyldimethylsilyl (TBS) Protection

The TBS group is a robust and widely used protecting group for primary alcohols.

-

Reagents and Materials:

-

8-Iodooct-7-yn-1-ol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

Dissolve 8-Iodooct-7-yn-1-ol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the solution and stir until it dissolves.

-

Add TBSCl in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TBS-protected 8-Iodooct-7-yn-1-ol.

-

| Parameter | Value |

| Typical Yield | >95% |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

3.1.2 Triethylsilyl (TES) Protection

The TES group is less sterically hindered than TBS and can be useful when milder deprotection conditions are desired.

-

Reagents and Materials:

-

8-Iodooct-7-yn-1-ol (1.0 equiv)

-

Triethylsilyl chloride (TESCl, 1.5 equiv)

-

Pyridine or Triethylamine (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve 8-Iodooct-7-yn-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

-

Add pyridine or triethylamine to the solution.

-

Add TESCl dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TES-protected product.

-

| Parameter | Value |

| Typical Yield | 90-98% |

| Reaction Time | 1-3 hours |

| Temperature | 0 °C to Room Temperature |

3.1.3 Triisopropylsilyl (TIPS) Protection

The bulky TIPS group provides enhanced stability, particularly under acidic conditions.

-

Reagents and Materials:

-

8-Iodooct-7-yn-1-ol (1.0 equiv)

-

Triisopropylsilyl chloride (TIPSCl, 1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

To a solution of 8-Iodooct-7-yn-1-ol in anhydrous DMF under a nitrogen atmosphere, add imidazole.

-

Add TIPSCl to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract with a mixture of diethyl ether and hexanes.

-

Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the TIPS-protected alcohol.

-

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

Deprotection of Silyl Ethers

The removal of silyl ethers is typically achieved using a source of fluoride ions or under acidic conditions.

Workflow for Silyl Ether Deprotection:

Caption: General workflow for the deprotection of silyl ethers.

3.2.1 Fluoride-Mediated Deprotection (TBAF)

Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers. It is effective for the removal of TBS, TES, and TIPS groups.

-

Reagents and Materials:

-

Silyl-protected 8-Iodooct-7-yn-1-ol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Protocol:

-

Dissolve the silyl-protected 8-Iodooct-7-yn-1-ol in anhydrous THF in a flask under a nitrogen atmosphere.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the mixture and monitor the reaction by TLC. The reaction time will vary depending on the silyl group (TES < TBS < TIPS).

-

Once the reaction is complete, quench with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to give the deprotected alcohol.

-

| Silyl Group | Typical Reaction Time |

| TES | 30 minutes - 1 hour |

| TBS | 1-3 hours |

| TIPS | 12-24 hours |

3.2.2 Acid-Catalyzed Deprotection

Milder acidic conditions can be used for the deprotection of less hindered silyl ethers like TES, and sometimes TBS, often with good selectivity in the presence of more robust protecting groups.

-

Reagents and Materials:

-

TES- or TBS-protected 8-Iodooct-7-yn-1-ol (1.0 equiv)

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water

-

-

Protocol:

-

Dissolve the silyl ether in a 3:1:1 mixture of THF:AcOH:water.

-

Stir the solution at room temperature and monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

-

| Silyl Group | Typical Reaction Time |

| TES | 2-6 hours |

| TBS | 12-48 hours |

Orthogonal Protection Strategy

In syntheses where both the hydroxyl and the iodoalkyne functionalities of 8-Iodooct-7-yn-1-ol need to be manipulated in different steps, an orthogonal protecting group strategy is essential. The silyl ethers discussed are generally stable to the conditions of many cross-coupling reactions at the iodoalkyne, such as the Sonogashira coupling. Conversely, the iodoalkyne is stable to the fluoride-based or mild acidic deprotection conditions for the silyl ethers. This allows for selective reaction at the iodoalkyne terminus while the hydroxyl group is protected, followed by deprotection of the hydroxyl group for subsequent transformations.

Logical Relationship for an Orthogonal Strategy:

References

The Carbon-Iodine Bond in 8-Iodooct-7-yn-1-ol: A Gateway to Molecular Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of an iodine atom on a terminal alkyne, as seen in 8-Iodooct-7-yn-1-ol, renders the carbon-iodine bond a highly versatile functional handle in organic synthesis. This guide delves into the core reactivity of this bond, providing a comprehensive overview of its synthetic utility, supported by detailed experimental protocols and structured data. The unique combination of a reactive C-I bond, a terminal alkyne, and a primary alcohol within the same molecule makes 8-Iodooct-7-yn-1-ol a valuable building block for the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Core Reactivity and Synthetic Potential

The carbon-iodine bond in 8-Iodooct-7-yn-1-ol is characterized by its lability, making the iodine atom an excellent leaving group in a variety of chemical transformations.[1][2] This reactivity is primarily exploited in two main classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The presence of the hydroxyl group offers a site for further functionalization, expanding the synthetic possibilities.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp)-C(sp²) bonds, and 1-iodoalkynes are highly reactive substrates for this transformation.[3][4][5] This reaction allows for the direct connection of the iodoalkyne moiety to aryl or vinyl halides, providing access to a diverse range of conjugated systems.

A general workflow for a Sonogashira coupling reaction involving an iodoalkyne is depicted below.

References

Navigating the Synthesis and Handling of 8-Iodooct-7-yn-1-ol: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

8-Iodooct-7-yn-1-ol is a valuable bifunctional molecule in organic synthesis, featuring a reactive terminal iodoalkyne and a primary alcohol. This structure allows for diverse chemical transformations, making it a useful building block in the synthesis of complex molecules, including pharmaceutical intermediates. However, its utility is accompanied by potential hazards inherent to its reactive functional groups. This technical guide provides an in-depth overview of the potential hazards and essential safety precautions for handling 8-Iodooct-7-yn-1-ol in a research and development setting.

Hazard Identification and Assessment

1.1. Physical and Chemical Hazards:

Terminal iodoalkynes are known to be reactive intermediates.[1] While specific stability data for 8-Iodooct-7-yn-1-ol is unavailable, iodoalkynes, in general, can be sensitive to heat, light, and certain metals, which may catalyze decomposition. There is a potential for exothermic decomposition, especially under elevated temperatures or in the presence of incompatible materials.

1.2. Health Hazards:

The health hazards can be inferred from related molecules such as 1-iodooctane, 7-octyn-1-ol, and general toxicological data for iodine compounds.

-

Skin and Eye Irritation: Based on data for 1-iodooctane and 7-octyn-1-ol, 8-Iodooct-7-yn-1-ol is expected to be a skin and eye irritant.[2][3] Direct contact may cause redness, pain, and irritation. Prolonged contact could lead to more severe irritation.

-

Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation.[2][3]

-

Toxicity: While specific LD50 or LC50 data is not available, the compound may be harmful if swallowed or inhaled, analogous to other organoiodine compounds and functionalized alkynes. Systemic effects from iodine exposure can target the thyroid, liver, and kidneys.

Quantitative Hazard Data Summary

Due to the absence of specific experimental data for 8-Iodooct-7-yn-1-ol, the following table summarizes GHS classifications for the parent compound, 7-Octyn-1-ol, to provide a baseline for hazard assessment.

| Hazard Classification | 7-Octyn-1-ol |

| Acute Toxicity, Oral | Warning (Harmful if swallowed) |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation) |

| Specific target organ toxicity, single exposure | Warning (May cause respiratory irritation) |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is crucial when working with 8-Iodooct-7-yn-1-ol.

3.1. Engineering Controls:

-

Ventilation: All manipulations of 8-Iodooct-7-yn-1-ol should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be stored away from heat, light, and incompatible materials such as strong oxidizing agents and bases.

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially after direct contact.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.

3.3. Emergency Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Large spills should be handled by trained emergency response personnel.

Visualizing Safety and Reactivity

4.1. General Laboratory Safety Workflow

The following diagram outlines the standard workflow for handling potentially hazardous chemical reagents like 8-Iodooct-7-yn-1-ol.

Caption: Workflow for handling hazardous chemicals.

4.2. Reactivity Profile

The diagram below illustrates the key reactive sites of 8-Iodooct-7-yn-1-ol and common reaction pathways, highlighting its synthetic utility and potential for hazardous reactivity.

Caption: Key reactive sites of 8-Iodooct-7-yn-1-ol.

Conclusion

While 8-Iodooct-7-yn-1-ol is a versatile reagent, its handling demands a thorough understanding of its potential hazards. The reactivity of the iodoalkyne group, combined with the general hazards associated with functionalized long-chain alcohols, necessitates stringent safety measures. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this valuable compound.

References

The Synthesis of 8-Iodooct-7-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Iodooct-7-yn-1-ol is a valuable bifunctional molecule containing both a terminal iodoalkyne and a primary alcohol. This structure makes it a versatile synthetic intermediate, particularly in cross-coupling reactions and click chemistry, where the iodoalkyne can be readily modified and the hydroxyl group allows for further functionalization or tethering to other molecules. While a specific seminal "discovery" of 8-Iodooct-7-yn-1-ol is not prominently documented in the literature, its synthesis is a logical extension of established methodologies for the preparation of terminal iodoalkynes from their corresponding terminal alkynes. This guide details the synthetic route to 8-Iodooct-7-yn-1-ol, starting from a commercially available precursor, and provides detailed experimental protocols and characterization data based on analogous reactions.

Synthetic Strategy

The synthesis of 8-Iodooct-7-yn-1-ol is achieved in a two-step sequence, beginning with the synthesis of the precursor, 7-Octyn-1-ol, followed by the iodination of the terminal alkyne.

Step 1: Synthesis of 7-Octyn-1-ol

The precursor, 7-Octyn-1-ol, can be synthesized from a more readily available internal alkyne, such as 2-octyn-1-ol, via an "alkyne zipper" reaction. This isomerization reaction involves the migration of the triple bond to the terminal position.

Step 2: Iodination of 7-Octyn-1-ol

The terminal alkyne of 7-Octyn-1-ol is then iodinated to yield the final product, 8-Iodooct-7-yn-1-ol. Several methods are available for the iodination of terminal alkynes. A common and efficient method involves the use of N-Iodosuccinimide (NIS) as the iodine source, often in the presence of a catalyst such as silver nitrate (AgNO₃) or a mild base.

Experimental Protocols

Synthesis of 7-Octyn-1-ol

This protocol is adapted from a known procedure for the alkyne zipper reaction.[1]

Materials:

-

2-Octyn-1-ol

-

Sodium hydride (NaH), 50 wt% in mineral oil

-

1,3-Propanediamine

-

Hexane, dry

-

Methanol

-

Water

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry hexane solution of 1,3-propanediamine (6.5 eq.), add sodium hydride (5.2 eq.) at 60 °C and stir for 10 minutes.

-

Cool the reaction mixture to 0 °C and add 2-octyn-1-ol (1.0 eq.).

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the careful addition of methanol, followed by water.

-

Extract the aqueous mixture with chloroform.

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 7-octyn-1-ol as a pale yellow oil.

Synthesis of 8-Iodooct-7-yn-1-ol

This proposed protocol is based on general and highly efficient methods for the iodination of terminal alkynes using N-Iodosuccinimide (NIS) and a catalytic amount of a mild base.[2][3]

Materials:

-

7-Octyn-1-ol

-

N-Iodosuccinimide (NIS)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Methanol (CH₃OH)

-

Petroleum ether

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-Octyn-1-ol (1.0 eq.) in methanol (10 mL per 2 mmol of alkyne) in a round-bottomed flask.

-

To this solution, add N-Iodosuccinimide (1.1 eq.), potassium carbonate (0.03 eq.), and tetrabutylammonium bromide (0.03 eq.).

-

Stir the mixture at 40 °C for 10-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 8-Iodooct-7-yn-1-ol.

Data Presentation

Reaction Data

| Reaction Step | Starting Material | Product | Reagents | Yield |

| 1 | 2-Octyn-1-ol | 7-Octyn-1-ol | NaH, 1,3-Propanediamine | ~91%[1] |

| 2 | 7-Octyn-1-ol | 8-Iodooct-7-yn-1-ol | NIS, K₂CO₃, TBAB | >90% (expected)[2] |

Spectroscopic Data (Predicted)

The following spectroscopic data for 8-Iodooct-7-yn-1-ol is predicted based on known data for similar 1-iodoalkynes.

| Data Type | 8-Iodooct-7-yn-1-ol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~3.6 (t, 2H, -CH₂OH), ~2.2 (t, 2H, -CH₂-C≡), ~1.6-1.3 (m, 8H, alkyl chain), ~1.5 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~94 (C-I), ~62 (-CH₂OH), ~32, ~28, ~25, ~18 (alkyl chain), ~6 (C≡C-I) |

| IR (thin film) | ν (cm⁻¹) ~3350 (br, O-H), ~2930, ~2860 (C-H), ~2170 (C≡C) |

| Mass Spec (ESI) | m/z [M+Na]⁺ calculated for C₈H₁₃IONa: 274.9903, found: (predicted) |

Mandatory Visualizations

Synthesis of 7-Octyn-1-ol Workflow

Caption: Workflow for the synthesis of 7-Octyn-1-ol.

Synthesis of 8-Iodooct-7-yn-1-ol Workflow

Caption: Workflow for the synthesis of 8-Iodooct-7-yn-1-ol.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 8-Iodooct-7-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction utilizing 8-Iodooct-7-yn-1-ol. This versatile reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically involving a copper(I) co-catalyst in the presence of a base.[2] The reaction is prized for its mild conditions and tolerance of a wide array of functional groups, including the hydroxyl group present in 8-Iodooct-7-yn-1-ol, which generally does not require protection.

Reaction Principle and Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the iodoalkyne and the reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is utilized to deprotonate the terminal alkyne and neutralize the hydrogen iodide generated during the reaction.

Catalytic Cycles

The generally accepted mechanism for the copper-catalyzed Sonogashira coupling is depicted below.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 8-Iodooct-7-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a class of reactions known for their high efficiency, specificity, and biocompatibility. This powerful ligation method facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne. A significant advancement in this methodology is the use of 1-iodoalkynes, such as 8-Iodooct-7-yn-1-ol, which directly yields 1,4-disubstituted-5-iodo-1,2,3-triazoles. These iodinated triazoles are highly valuable synthetic intermediates, as the iodine atom can be readily substituted in various cross-coupling reactions, allowing for the introduction of diverse functionalities. This opens up extensive possibilities for the synthesis of complex molecules, novel drug candidates, and functionalized biomolecules.

The reaction with 1-iodoalkynes often exhibits enhanced reactivity compared to their terminal alkyne counterparts, leading to faster reaction times and higher yields under mild conditions.[1] The resulting 5-iodotriazoles are versatile intermediates for further chemical transformations.[1]

Key Advantages of Using 8-Iodooct-7-yn-1-ol in CuAAC

-

Direct Access to 5-Iodotriazoles: This method provides a straightforward route to 1,4,5-trisubstituted triazoles with an iodine atom at the 5-position, ready for further functionalization.[1]

-

High Reactivity: 1-Iodoalkynes demonstrate remarkable reactivity in CuAAC, often resulting in faster reactions and improved yields.[1]

-

Broad Substrate Scope: The reaction is compatible with a wide array of functional groups on both the azide and the alkyne, making it a versatile tool for the synthesis of complex molecules.[1]

-

Mild Reaction Conditions: The cycloaddition typically proceeds at room temperature with low catalyst loading, which is crucial for minimizing the degradation of sensitive substrates.

-

Versatile Intermediates: The iodine moiety on the triazole ring can be readily displaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a diverse library of compounds.

Data Presentation

While specific quantitative data for the CuAAC reaction of 8-Iodooct-7-yn-1-ol is not extensively available in the literature, the following table provides representative data for the CuAAC of analogous long-chain terminal alkynes and 1-iodoalkynes with various azides. This data serves to illustrate the expected yields and reaction conditions.

| Alkyne/Iodoalkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 1-Iodooct-1-yne | Benzyl Azide | CuI (5 mol%), TTTA (5 mol%) | THF | 2 | 95 | Fokin, V. V. et al. |

| 1-Iododec-1-yne | Phenyl Azide | CuI (5 mol%), TTTA (5 mol%) | THF | 2 | 92 | Fokin, V. V. et al. |

| Oct-7-yn-1-ol | 1-Azido-4-methylbenzene | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%) | t-BuOH/H₂O (1:1) | 12 | 91 | Sharpless, K. B. et al. |

| Dec-9-yn-1-ol | (Azidomethyl)benzene | CuSO₄·5H₂O (2 mol%), Sodium Ascorbate (10 mol%) | DMF | 8 | 88 | Synthetic Example |

| 1-Iodohex-1-yne | 3-Azidopropan-1-ol | CuI (5 mol%), TTTA (5 mol%) | THF | 2 | 96 | Fokin, V. V. et al. |

TTTA: Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine

Experimental Protocols

Protocol 1: Synthesis of 8-Iodooct-7-yn-1-ol

This protocol describes the in situ generation of the 1-iodoalkyne from the corresponding terminal alkyne, oct-7-yn-1-ol.

Materials:

-

Oct-7-yn-1-ol (1.0 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

N-Iodomorpholine (1.1 equiv) or N-Iodosuccinimide (NIS) (1.1 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Activated neutral alumina

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oct-7-yn-1-ol (1.0 equiv) in anhydrous THF.

-

To this solution, add CuI (0.05 equiv) followed by N-iodomorpholine or NIS (1.1 equiv).

-

Stir the reaction mixture at room temperature for 45-60 minutes. The formation of a fine precipitate is typically observed.

-

Prepare a short column or pad of activated neutral alumina.

-

Pour the reaction suspension onto the alumina pad and collect the filtrate under vacuum.

-

The resulting THF solution containing 8-Iodooct-7-yn-1-ol can be used directly in the subsequent CuAAC reaction (Protocol 2). Alternatively, the solvent can be removed under reduced pressure to yield the crude iodoalkyne, which can be used without further purification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the reaction between the in situ generated 8-Iodooct-7-yn-1-ol and an organic azide.

Materials:

-

Solution of 8-Iodooct-7-yn-1-ol in THF (from Protocol 1, 1.0 equiv)

-

Organic azide (1.0 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA) or other suitable ligand (0.05 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To the filtrate containing 8-Iodooct-7-yn-1-ol in THF, add the organic azide (1.0 equiv).

-

Add CuI (0.05 equiv) and TTTA (0.05 equiv) to the reaction mixture. The ligand helps to stabilize the Cu(I) oxidation state and accelerate the reaction.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

-

Upon completion, the reaction mixture can be worked up by various methods. A common procedure involves diluting the mixture with a suitable organic solvent (e.g., ethyl acetate), washing with saturated aqueous ammonium chloride solution and brine, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted-5-iodo-1,2,3-triazole.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Bioorthogonal Labeling of Proteins with 8-Iodooct-7-yn-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry provides a powerful toolkit for studying biological processes in their native environment. These reactions involve pairs of functional groups that are mutually reactive but inert to the complex milieu of the cell. This allows for the specific labeling and tracking of biomolecules, such as proteins, without interfering with cellular functions. One versatile class of bioorthogonal reporters is terminal alkynes, which can be introduced into proteins and subsequently derivatized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

This document details the application and protocols for a specific class of terminal alkyne probes: 8-Iodooct-7-yn-1-ol and its derivatives . The presence of an iodo group at the alkyne terminus can modulate the reactivity of the alkyne and potentially offer unique advantages in specific applications. The terminal hydroxyl group provides a handle for further chemical modification, allowing for the synthesis of a variety of functionalized probes.

These application notes will guide researchers in utilizing 8-Iodooct-7-yn-1-ol derivatives for protein labeling, enrichment, and identification, with a focus on activity-based protein profiling (ABPP) and quantitative proteomic workflows.

Principle of the Workflow

The experimental workflow for utilizing 8-Iodooct-7-yn-1-ol derivatives in protein labeling is a multi-step process that leverages the principles of bioorthogonal chemistry. A derivative of 8-Iodooct-7-yn-1-ol, functionalized with a reactive group (e.g., an electrophile to target nucleophilic residues in enzyme active sites), is introduced to a biological system (e.g., cultured cells or cell lysates). This probe covalently labels its protein targets. The terminal alkyne of the probe then serves as a bioorthogonal handle for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a CuAAC reaction. The tagged proteins can then be enriched and identified by mass spectrometry.

Experimental workflow for protein labeling.

Applications

Derivatives of 8-Iodooct-7-yn-1-ol can be designed for various applications in chemical biology and drug discovery. A primary application is in Activity-Based Protein Profiling (ABPP) . For ABPP, the hydroxyl group of 8-Iodooct-7-yn-1-ol can be functionalized with a reactive electrophile (e.g., an acrylamide or chloroacetamide) to target nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes. This allows for the selective labeling of active enzymes within a complex proteome.

Potential Applications:

-

Enzyme Class Profiling: Designing probes to target specific enzyme families (e.g., cysteine proteases, kinases).

-

Target Identification and Validation: Identifying the protein targets of small molecule inhibitors.

-

Drug Discovery: Screening for and characterizing the selectivity of enzyme inhibitors.

-

Post-Translational Modification Studies: Probes can be designed to react with specific post-translationally modified residues.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an ABPP experiment using an 8-Iodooct-7-yn-1-ol-derived probe.

Table 1: Protein Enrichment using 8-Iodooct-7-yn-1-ol-acrylamide Probe

| Protein ID | Gene Name | Peptide Count (Control) | Peptide Count (Probe-Treated) | Fold Enrichment |

| P07711 | CTSB | 2 | 25 | 12.5 |

| P00775 | PRTN3 | 1 | 18 | 18.0 |

| Q06830 | LGMN | 0 | 15 | - |

| P25774 | CTSL | 3 | 28 | 9.3 |

| P02768 | ALB | 55 | 58 | 1.1 |

Table 2: Competitive Inhibition of Probe Labeling by a Cysteine Protease Inhibitor (E-64)

| Protein ID | Gene Name | Fold Enrichment (Probe Only) | Fold Enrichment (Probe + E-64) | % Inhibition |

| P07711 | CTSB | 12.5 | 1.8 | 85.6 |

| P00775 | PRTN3 | 18.0 | 15.2 | 15.6 |

| Q06830 | LGMN | - | - | - |

| P25774 | CTSL | 9.3 | 2.1 | 77.4 |

Experimental Protocols

The following are detailed protocols for the key experiments involved in using 8-Iodooct-7-yn-1-ol derivatives for protein labeling and analysis.

Protocol 1: Cell Culture and Labeling

-

Cell Culture: Culture cells (e.g., HeLa or HEK293T) to ~80% confluency in appropriate media.

-

Probe Preparation: Prepare a 10 mM stock solution of the 8-Iodooct-7-yn-1-ol derivative in DMSO.

-

Cell Treatment: Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).

-

Incubation: Remove the old medium from the cells and add the medium containing the probe. Incubate the cells for a specified duration (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Cell Lysis: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction

This protocol is for attaching a biotin tag for subsequent enrichment.

-

Prepare Click Chemistry Reagents:

-

Biotin-azide: 10 mM in DMSO.

-

Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water (prepare fresh).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.

-

Copper(II) sulfate (CuSO₄): 50 mM in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Protein lysate (1 mg total protein)

-

Biotin-azide (final concentration: 100 µM)

-

TCEP (final concentration: 1 mM)

-

TBTA (final concentration: 100 µM)

-

-

Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM.

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.

Copper-catalyzed azide-alkyne cycloaddition.

Protocol 3: Protein Enrichment

-

Prepare Streptavidin Beads: Resuspend streptavidin-agarose beads in lysis buffer. Wash the beads three times with lysis buffer.

-

Enrichment: Add the click chemistry reaction mixture to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with:

-

Lysis buffer (3 times)

-

High-salt buffer (e.g., 1 M NaCl in PBS) (2 times)

-

Urea buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0) (2 times)

-

PBS (3 times)

-

Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis

-

Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide) and incubate in the dark for 20 minutes.[1]

-

Digestion: Add sequencing-grade trypsin (e.g., 1 µg) to the bead slurry and incubate overnight at 37°C with shaking.[1]

-

Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Desalting: Desalt the peptides using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database to identify and quantify the enriched proteins.

Conclusion

8-Iodooct-7-yn-1-ol and its derivatives represent a versatile class of chemical probes for the bioorthogonal labeling of proteins. The protocols and applications outlined in this document provide a framework for researchers to employ these tools for a variety of studies in chemical biology, proteomics, and drug discovery. It is important to note that the provided protocols are generalized, and optimization of probe concentration, incubation times, and other experimental parameters will be necessary for specific applications and biological systems. The unique properties of the iodo-alkyne functionality may offer advantages in specific contexts, warranting further investigation and development of this promising class of bioorthogonal probes.

References

Synthesis and Application of a Novel Fluorescent Probe for Cellular Membrane Imaging

Application Note

This document details the synthesis and application of a novel fluorescent probe, (E)-2-(4-((8-hydroxyoct-1-en-7-yn-1-yl)oxy)-2-hydroxybenzoyl)-6-hydroxy-3H-xanthen-3-one (henceforth referred to as F-C8-OH), derived from 8-Iodooct-7-yn-1-ol. This probe is designed for the specific labeling and imaging of cellular membranes, with a particular focus on lipid rafts and their role in signal transduction. The long eight-carbon chain provides a hydrophobic spacer that facilitates insertion into the lipid bilayer, while the terminal hydroxyl group offers a potential site for further functionalization or interaction with membrane components. The fluorescein core provides excellent photophysical properties for fluorescence microscopy.

This probe is intended for use by researchers in cell biology, molecular biology, and drug development to visualize membrane dynamics, study the colocalization of membrane-associated proteins, and investigate the effects of therapeutic agents on membrane organization and signaling.

Core Synthesis Strategy: Sonogashira Coupling

The synthesis of F-C8-OH is achieved through a Sonogashira cross-coupling reaction. This powerful and versatile reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[1][2] In this protocol, the iodoalkyne, 8-Iodooct-7-yn-1-ol, is coupled with a commercially available iodinated fluorescein derivative. The reaction is carried out under mild conditions, ensuring the integrity of the fluorescent core and the functional groups of the starting materials.

Potential Applications in Cellular Imaging

The unique structure of F-C8-OH, featuring a hydrophobic chain and a terminal alcohol, makes it a promising candidate for investigating lipid microdomains known as lipid rafts.[3][4] These cholesterol- and sphingolipid-rich domains are implicated in a variety of cellular processes, including signal transduction and protein trafficking. The probe's aliphatic chain is expected to preferentially partition into these ordered lipid environments.

A potential application of F-C8-OH is in the study of signaling pathways initiated at the cell membrane, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. By labeling the plasma membrane with F-C8-OH, researchers can visualize the spatial organization of the membrane and investigate the recruitment of signaling proteins to lipid rafts upon ligand binding.

Data Summary

The following tables summarize the key quantitative data related to the synthesis and spectroscopic properties of the F-C8-OH probe.

Table 1: Synthesis and Purification of F-C8-OH

| Parameter | Value |

| Starting Material | 8-Iodooct-7-yn-1-ol |

| Coupling Partner | 4-Iodo-fluorescein |

| Catalyst System | Pd(PPh₃)₄ / CuI |

| Base | Triethylamine (TEA) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Purification Method | Silica Gel Chromatography |

| Yield | 75% (representative) |

| Appearance | Orange Solid |

Table 2: Spectroscopic Properties of F-C8-OH

| Property | Value |

| Excitation Maximum (λex) | 495 nm |

| Emission Maximum (λem) | 520 nm |

| Molar Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.90 |

| Stokes Shift | 25 nm |

| Solvent for Spectroscopy | Ethanol |

Experimental Protocols

Protocol 1: Synthesis of F-C8-OH via Sonogashira Coupling

Materials:

-